molecular formula C4H10S3 B12516604 Butane-1,1,1-trithiol CAS No. 676321-03-2

Butane-1,1,1-trithiol

Cat. No.: B12516604
CAS No.: 676321-03-2
M. Wt: 154.3 g/mol
InChI Key: JPFWOZGXPKKIRM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,1,1-trithiol can be achieved through several methods. One common approach involves the reaction of butane-1,1,1-trichloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent. The reaction proceeds as follows:

C4H7Cl3+3NaHSC4H7(SH)3+3NaCl\text{C}_4\text{H}_7\text{Cl}_3 + 3\text{NaHS} \rightarrow \text{C}_4\text{H}_7(\text{SH})_3 + 3\text{NaCl} C4​H7​Cl3​+3NaHS→C4​H7​(SH)3​+3NaCl

This reaction typically requires controlled conditions, including a temperature range of 50-70°C and an inert atmosphere to prevent oxidation of the thiol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Butane-1,1,1-trithiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides. For example, this compound can be oxidized to butane-1,1,1-trisulfide using mild oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Thiols can be reduced to form corresponding hydrocarbons. this reaction is less common for this compound.

    Substitution: The thiol groups in this compound can participate in nucleophilic substitution reactions, where the –SH groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Butane-1,1,1-trisulfide.

    Reduction: Butane.

    Substitution: Various substituted butane derivatives depending on the reagents used.

Scientific Research Applications

Butane-1,1,1-trithiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Thiol groups are essential in biological systems, and this compound can be used to study thiol-disulfide exchange reactions and redox biology.

    Industry: Used in the production of polymers and materials with specific properties, such as increased resistance to oxidation.

Mechanism of Action

The mechanism of action of butane-1,1,1-trithiol involves its thiol groups, which can participate in various chemical reactions. Thiol groups are nucleophilic and can form covalent bonds with electrophiles. In biological systems, thiols can undergo redox reactions, forming disulfides and playing a crucial role in maintaining the redox balance. The molecular targets of this compound include proteins and enzymes with reactive cysteine residues, which can form disulfide bonds with the thiol groups.

Comparison with Similar Compounds

Similar Compounds

    Butane-1,2,3-trithiol: Another trithiol compound with thiol groups attached to different carbon atoms.

    Ethanethiol: A simpler thiol with only one thiol group.

    Propane-1,2,3-trithiol: Similar to butane-1,1,1-trithiol but with a shorter carbon chain.

Uniqueness

This compound is unique due to the presence of three thiol groups on the same carbon atom, which imparts distinct chemical reactivity and properties. This structural feature makes it a valuable compound for studying multi-thiol interactions and developing specialized materials and reagents.

Properties

CAS No.

676321-03-2

Molecular Formula

C4H10S3

Molecular Weight

154.3 g/mol

IUPAC Name

butane-1,1,1-trithiol

InChI

InChI=1S/C4H10S3/c1-2-3-4(5,6)7/h5-7H,2-3H2,1H3

InChI Key

JPFWOZGXPKKIRM-UHFFFAOYSA-N

Canonical SMILES

CCCC(S)(S)S

Origin of Product

United States

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